2-Fluoro-pyridine-3-sulfonyl chloride
Overview
Description
2-Fluoro-pyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1089330-70-0 . It has a molecular weight of 195.6 and its IUPAC name is 2-fluoro-3-pyridinesulfonyl chloride . It is a yellow/brown low melting solid .
Synthesis Analysis
The synthesis of pyridine-3-sulfonyl chloride can be carried out by taking 3-aminopyridine as the initial raw material, separating out intermediate fluoboric acid diazonium salt, and carrying out a sulfonyl chlorination reaction . This method has the advantages of low cost, high product content, convenient operation, and less waste, making it suitable for industrial scale-up production .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H3ClFNO2S/c6-11(9,10)4-2-1-3-8-5(4)7/h1-3H . The InChI key is MSOAVTSXBMHOEM-UHFFFAOYSA-N .Chemical Reactions Analysis
Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Physical and Chemical Properties Analysis
This compound is a yellow/brown low melting solid . It is stored at refrigerated temperatures .Scientific Research Applications
Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides
2-Fluoro-pyridine-3-sulfonyl chloride is utilized in the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. A study by Tucker, Chenard, and Young (2015) developed a 3-step parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, demonstrating the reagent's utility. This method was also expanded to rapidly access other heterocyclic sulfonyl fluorides, including pyrimidines and pyridines (Tucker, Chenard, & Young, 2015).
Development of Fluorinated Polyamides
Liu et al. (2013) synthesized a new diamine containing pyridine and trifluoromethylphenyl groups, which was used to prepare fluorinated polyamides containing pyridine and sulfone moieties. These polymers demonstrated high thermal stability, flexibility, and low dielectric constants, highlighting the compound's potential in polymer science (Liu et al., 2013).
Facilitating Copper-Mediated Fluoroalkylation
Zhao et al. (2012) found that the (2-pyridyl)sulfonyl group, such as in this compound, plays a multifunctional role in the preparation of fluorinated products. It aids in copper-mediated cross-coupling reactions and enables further transformations of the coupling products, thus aiding in the synthesis of diverse fluorinated compounds (Zhao, Gao, Ni, & Hu, 2012).
Ionic Liquid Sulfonic Acid Functionalized Pyridinium Chloride
Moosavi‐Zare et al. (2013) synthesized a novel ionic liquid, sulfonic acid functionalized pyridinium chloride, used as an efficient catalyst for synthesizing various organic compounds. This showcases another application of pyridine-based sulfonic acids in catalysis (Moosavi‐Zare et al., 2013).
Transition-Metal-Free Amination
Balkenhohl et al. (2017) reported the transition-metal-free amination of pyridine-2-sulfonyl chloride and related N-heterocycles using magnesium amides, showcasing its utility in organic synthesis and functional group transformations (Balkenhohl, François, Roman, Quinio, & Knochel, 2017).
Ruthenium-Catalyzed Remote C-H Sulfonylation
Ramesh and Jeganmohan (2017) described a ruthenium-catalyzed remote sulfonylation using aromatic sulfonyl chlorides, including this compound. This method offers new pathways for functionalizing N-aryl-2-aminopyridines (Ramesh & Jeganmohan, 2017).
Synthesis and Electrochemical Properties of Indole-Based-Sulfonamide Derivatives
Ibrahim et al. (2020) synthesized a series of indole-based-sulfonamide derivatives by treating 5-fluoro-1H-indole-3-carbohydrazide with various aryl-sulfonyl chlorides in the presence of pyridine, exploring their electrochemical properties and potential biological relevance (Ibrahim, Taha, Almandil, Kawde, & Nawaz, 2020).
Safety and Hazards
The compound is classified as dangerous with hazard statements H314; H318 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Fluoropyridines, such as 2-Fluoro-pyridine-3-sulfonyl chloride, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields, including as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of the fluorinated synthetic blocks, the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry .
Mechanism of Action
Target of Action
Sulfonyl chlorides are generally known to be reactive towards nucleophiles due to the good leaving group, chloride . This suggests that 2-Fluoro-pyridine-3-sulfonyl chloride may interact with nucleophilic sites in biological systems .
Mode of Action
Sulfonyl chlorides, including this compound, are typically electrophilic and can undergo nucleophilic substitution reactions . In such reactions, a nucleophile attacks the sulfur atom, displacing the chloride ion .
Biochemical Pathways
It’s known that pyridine derivatives can participate in various chemical reactions, such as suzuki–miyaura coupling , which may suggest potential involvement in complex biochemical pathways.
Result of Action
Safety data sheets indicate that it may cause severe skin burns, eye damage, and respiratory irritation . These effects suggest that this compound can interact with biological tissues, leading to cellular damage.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the reaction conditions, such as temperature and the presence of other chemical species, can affect its reactivity . Furthermore, its physical form (a yellow/brown low melting solid ) and storage conditions (refrigerated ) can also impact its stability and reactivity.
Properties
IUPAC Name |
2-fluoropyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-11(9,10)4-2-1-3-8-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOAVTSXBMHOEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089330-70-0 | |
Record name | 2-fluoropyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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